FENTICONAZOLE
Overview
Description
FENTICONAZOLE is a complex organic compound that features an imidazole ring, a benzenesulfinyl group, and a dichlorophenyl group
Mechanism of Action
Target of Action
Fenticonazole Impurity B Nitrate, also known as 1-[2-[[4-(Benzenesulfinyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid, is primarily targeted against a range of organisms including dermatophyte pathogens, Malassezia furfur, and Candida albicans . It is an imidazole antifungal drug .
Mode of Action
The compound’s mode of action is primarily through its antifungal, antibacterial, and antiparasitic effects . It inhibits the secretion of aspartate proteinase (SAP) in Candida species, which reduces the growth of hyphae and pseudohyphae in Candida, prevents their adhesion to the vaginal mucosa, and prevents mucosal penetration .
Biochemical Pathways
The affected biochemical pathways primarily involve the inhibition of aspartate proteinase secretion in Candida species . This results in a significant reduction in the growth of hyphae and pseudohyphae in Candida, thereby preventing their adhesion to the vaginal mucosa and mucosal penetration .
Result of Action
The result of the compound’s action is a significant improvement in symptoms such as vaginal discharge, pruritus, and burning associated with candidal vulvovaginitis, with a cure rate of 97.5% . It also provides up to 90% improvement in symptoms such as pruritus, burning, redness, discharge, and edema, which are frequently observed in vaginitis .
Action Environment
The action of this compound Impurity B Nitrate can be influenced by various environmental factors. As a topical treatment, factors such as the pH of the skin, the presence of other microorganisms, and the patient’s immune status could potentially influence the efficacy of the treatment .
Biochemical Analysis
Biochemical Properties
Fenticonazole Impurity B Nitrate plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The interaction with these enzymes can lead to the formation of reactive metabolites, which may have implications for drug safety and efficacy. Additionally, this compound Impurity B Nitrate can bind to fungal cell membranes, disrupting their integrity and leading to cell death .
Cellular Effects
This compound Impurity B Nitrate has significant effects on various types of cells and cellular processes. In fungal cells, it disrupts the cell membrane, leading to increased permeability and cell death. This compound also affects cell signaling pathways by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. In mammalian cells, this compound Impurity B Nitrate can influence gene expression and cellular metabolism by interacting with nuclear receptors and transcription factors .
Molecular Mechanism
The molecular mechanism of action of this compound Impurity B Nitrate involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of cytochrome P450 enzymes, inhibiting their activity and leading to the accumulation of toxic metabolites. Additionally, this compound Impurity B Nitrate can activate nuclear receptors such as PPARγ, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound Impurity B Nitrate change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of secondary metabolites. Long-term studies have shown that this compound Impurity B Nitrate can have persistent effects on cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound Impurity B Nitrate vary with different dosages in animal models. At low doses, this compound can effectively inhibit fungal growth without causing significant toxicity. At higher doses, this compound Impurity B Nitrate can cause adverse effects, including liver toxicity and changes in metabolic function. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound Impurity B Nitrate is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes metabolize the compound into various metabolites, some of which may be reactive and potentially toxic. The interaction with these enzymes can also affect the metabolism of other drugs, leading to drug-drug interactions and altered pharmacokinetics .
Transport and Distribution
Within cells and tissues, this compound Impurity B Nitrate is transported and distributed through interactions with transporters and binding proteins. This compound can bind to plasma proteins, facilitating its distribution throughout the body. Additionally, it can be actively transported into cells by specific transporters, affecting its localization and accumulation in different tissues .
Subcellular Localization
This compound Impurity B Nitrate is localized to specific subcellular compartments, where it exerts its effects on cellular function. This compound can be targeted to the endoplasmic reticulum and mitochondria, where it interacts with enzymes involved in lipid metabolism and energy production. Post-translational modifications, such as phosphorylation, can also influence the subcellular localization and activity of this compound Impurity B Nitrate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[[4-(Benzenesulfinyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Introduction of the Benzenesulfinyl Group: The benzenesulfinyl group can be introduced via sulfoxidation reactions, where a phenyl group is oxidized to form the sulfoxide.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be attached through a Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-[[4-(Benzenesulfinyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole undergoes various types of chemical reactions:
Oxidation: The benzenesulfinyl group can be further oxidized to a sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-[2-[[4-(Benzenesulfinyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with various biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Biological Research: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)oxiran-2-yl]methanesulfonamide
- 1-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)oxiran-2-yl]methanesulfonic acid
Uniqueness
1-[2-[[4-(Benzenesulfinyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole is unique due to the presence of the benzenesulfinyl group, which imparts distinct chemical properties and biological activities compared to other similar compounds .
Properties
IUPAC Name |
1-[2-[[4-(benzenesulfinyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N2O2S.HNO3/c25-19-8-11-22(23(26)14-19)24(15-28-13-12-27-17-28)30-16-18-6-9-21(10-7-18)31(29)20-4-2-1-3-5-20;2-1(3)4/h1-14,17,24H,15-16H2;(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJZZBIHFPHLTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.[N+](=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21Cl2N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747786 | |
Record name | Nitric acid--1-[2-{[4-(benzenesulfinyl)phenyl]methoxy}-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80639-95-8 | |
Record name | Nitric acid--1-[2-{[4-(benzenesulfinyl)phenyl]methoxy}-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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